molecular formula C14H11BrO3 B088178 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid CAS No. 1215206-32-8

3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid

Cat. No.: B088178
CAS No.: 1215206-32-8
M. Wt: 307.14 g/mol
InChI Key: AAYOTNRWOUSBAC-UHFFFAOYSA-N
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Description

3’-Bromo-4’-methoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11BrO3. It is a derivative of biphenyl, featuring a bromine atom at the 3’ position, a methoxy group at the 4’ position, and a carboxylic acid group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4’-methoxybiphenyl-3-carboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-4’-methoxybiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted biphenyl derivatives, while reduction can produce alcohols .

Scientific Research Applications

3’-Bromo-4’-methoxybiphenyl-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Bromo-4’-methoxybiphenyl-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine and methoxy groups can modulate the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Uniqueness: 3’-Bromo-4’-methoxybiphenyl-3-carboxylic acid is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity patterns and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYOTNRWOUSBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594226
Record name 3'-Bromo-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-32-8
Record name 3'-Bromo-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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